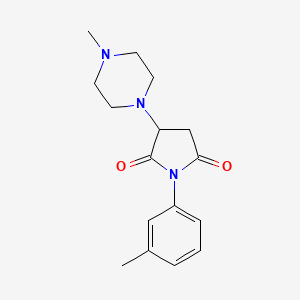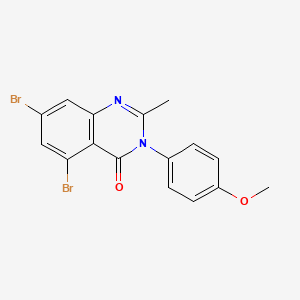
2-(phenylthio)-N-(3-vinylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(phenylthio)-N-(3-vinylphenyl)acetamide, also known as PTVA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTVA belongs to the family of thioacetamide derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The exact mechanism of action of 2-(phenylthio)-N-(3-vinylphenyl)acetamide is not fully understood. However, it has been proposed that 2-(phenylthio)-N-(3-vinylphenyl)acetamide exerts its biological activities by inducing oxidative stress, inhibiting cell proliferation, and inducing apoptosis.
Biochemical and Physiological Effects:
2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to exhibit significant biochemical and physiological effects. 2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, 2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to inhibit the production of reactive oxygen species, which are known to play a crucial role in the development of cancer and other diseases.
Advantages and Limitations for Lab Experiments
2-(phenylthio)-N-(3-vinylphenyl)acetamide has several advantages for lab experiments, including its easy synthesis and purification. Moreover, 2-(phenylthio)-N-(3-vinylphenyl)acetamide exhibits significant biological activities, making it a potential candidate for drug development. However, 2-(phenylthio)-N-(3-vinylphenyl)acetamide has some limitations, including its low solubility in water and its potential toxicity at higher concentrations.
Future Directions
There are several future directions for 2-(phenylthio)-N-(3-vinylphenyl)acetamide research. One potential direction is to investigate the mechanism of action of 2-(phenylthio)-N-(3-vinylphenyl)acetamide in more detail. Moreover, further studies are needed to determine the potential of 2-(phenylthio)-N-(3-vinylphenyl)acetamide as a therapeutic agent for cancer and other diseases. Additionally, the development of new derivatives of 2-(phenylthio)-N-(3-vinylphenyl)acetamide with improved solubility and bioavailability could enhance its potential as a drug candidate.
Conclusion:
In conclusion, 2-(phenylthio)-N-(3-vinylphenyl)acetamide is a synthetic compound that has shown significant potential for therapeutic applications. 2-(phenylthio)-N-(3-vinylphenyl)acetamide exhibits anti-cancer, anti-inflammatory, and anti-microbial properties, making it a potential candidate for drug development. Further research is needed to determine the exact mechanism of action of 2-(phenylthio)-N-(3-vinylphenyl)acetamide and its potential as a therapeutic agent.
Synthesis Methods
2-(phenylthio)-N-(3-vinylphenyl)acetamide can be synthesized through a multi-step reaction involving the reaction of 3-vinylphenylamine with phenyl isothiocyanate, followed by the addition of acetic anhydride and sodium acetate. The final product is obtained through purification and isolation steps.
Scientific Research Applications
2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to exhibit promising biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 2-(phenylthio)-N-(3-vinylphenyl)acetamide has been tested on different cancer cell lines and has shown significant cytotoxicity, making it a potential candidate for cancer therapy. Moreover, 2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
properties
IUPAC Name |
N-(3-ethenylphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c1-2-13-7-6-8-14(11-13)17-16(18)12-19-15-9-4-3-5-10-15/h2-11H,1,12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIWQNIIDKGBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethenylphenyl)-2-phenylsulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-(4-fluorophenyl)-1-piperazinyl]-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5118488.png)
![2-(4-methoxyphenyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5118504.png)

![4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone](/img/structure/B5118507.png)
![(4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5118515.png)
![8-[4-(2-methylphenoxy)butoxy]quinoline](/img/structure/B5118518.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5118538.png)

![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5118544.png)

![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)

